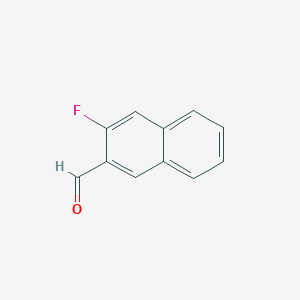

3-Fluoronaphthalene-2-carbaldehyde

Descripción

Significance of Fluorinated Naphthalenes in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net In medicinal chemistry, fluorination is a widely used strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.netnih.gov The carbon-fluorine bond is strong and the fluorine atom is small with high electronegativity, which can modulate the acidity of nearby protons and influence molecular conformation without adding significant steric bulk. nih.govomicsonline.org

Naphthalene (B1677914) itself is a privileged scaffold found in numerous FDA-approved drugs, including naproxen, duloxetine, and bedaquiline, exhibiting a wide spectrum of biological activities. nih.govekb.eg Consequently, fluorinated naphthalenes are actively investigated as precursors for new therapeutic agents, combining the beneficial properties of both the fluoro-substituent and the naphthalene core. researchgate.netnih.gov

Overview of Aldehyde Functionality within Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org The aldehyde group, when attached to a PAH system like naphthalene, serves as a versatile chemical handle. It is an electrophilic site susceptible to nucleophilic attack and a gateway for a multitude of chemical transformations.

The aldehyde functionality allows for the construction of larger, more complex molecular architectures through reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. msu.edu Within the electron-rich naphthalene system, the electron-withdrawing nature of the aldehyde can influence the electronic properties of the entire molecule, which is a key consideration in the design of organic materials for electronic applications. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGLOQVCNBSCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504921 | |

| Record name | 3-Fluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21597-61-5 | |

| Record name | 3-Fluoro-2-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21597-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoronaphthalene 2 Carbaldehyde and Its Precursors

Chemoenzymatic Synthesis Approaches for Stereoselective Fluorinated Naphthalene (B1677914) Aldehydes

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the practicality of traditional organic chemistry to create efficient and stereoselective synthetic routes.

Enzyme-Catalyzed Selective Transformations under Mild Conditions

The introduction of fluorine into a molecule can be a challenging synthetic step. Enzymes offer a powerful tool for achieving high selectivity under mild reaction conditions. nih.govnih.gov

Fluorinases: The most direct enzymatic method for forming a carbon-fluorine bond is through the use of a fluorinase enzyme. nih.govnih.gov Discovered in Streptomyces cattleya, this enzyme catalyzes the nucleophilic substitution of S-adenosyl-L-methionine (SAM) with a fluoride (B91410) ion to form 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.govtib.eu This enzymatic approach offers a highly specific and environmentally benign route to fluorinated compounds.

Cytochrome P450 Enzymes: These enzymes are known for their ability to catalyze a wide range of reactions, including hydroxylation, epoxidation, and C-C bond formation. nih.gov Engineered P450 enzymes have been shown to catalyze the synthesis of fluorinated compounds with high enantioselectivity. nih.gov

Aldolases: Pyridoxal 5´-phosphate (PLP)-dependent aldolases are key biocatalysts for C-C bond formation. nih.gov They are particularly useful for the synthesis of fluorinated β-hydroxy-α-amino acids, which are important intermediates for various pharmaceuticals. nih.gov

Integration with Classical Organic Synthesis Pathways

Chemoenzymatic strategies often involve the integration of enzymatic steps with classical organic reactions. For instance, a precursor to a fluorinated naphthalene derivative might be synthesized using traditional methods, followed by a highly selective enzymatic fluorination step. This approach leverages the strengths of both synthetic paradigms. A study on the synthesis of C-3 carbamate (B1207046) analogues of 1α,25-dihydroxyvitamin D3 demonstrated the use of regioselective enzymatic alkoxycarbonylation on a synthetically derived A-ring enyne. nih.gov Similarly, the synthesis of 3-deoxy-3-fluoro-L-fucose utilized an enzymatic oxidation of a chemically synthesized fluorinated fucitol. rsc.org

Green Chemistry Principles in 3-Fluoronaphthalene-2-carbaldehyde Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This section explores the application of green chemistry principles to the synthesis of this compound and related compounds.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Rates and Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. at.uaresearchgate.net The use of microwave irradiation can significantly accelerate a variety of organic transformations.

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Hydrolysis of Benzyl Chloride | 35 minutes | 3 minutes | Not specified | scispace.com |

| Oxidation of Toluene | 10-12 hours | 5 minutes | Not specified | scispace.com |

| Synthesis of Quinolinyl-hydrazinecarbothioamides | Several hours | 3-5 minutes | ~10% increase | nih.gov |

| Aromatization of 2-(3-aryl-1,2,3,4-tetrahydronaphthalen-2-yl)-4H-chromen-4-ones | Not specified | 30 minutes | Improved yields | nih.gov |

Table 1: Comparison of Conventional and Microwave-Assisted Reactions

For example, the synthesis of quinolinyl-hydrazinecarbothioamides saw a reduction in reaction time from hours to just 3-5 minutes with an accompanying 10% increase in yield when using microwave irradiation compared to conventional heating. nih.gov Similarly, the aromatization of certain chromone (B188151) derivatives was accomplished in just 30 minutes with improved yields under microwave conditions. nih.gov

Ultrasonication for Accelerated Chemical Reactions

Ultrasonication, the application of ultrasound to chemical reactions, provides an alternative energy source that can accelerate reactions and increase yields. nih.govresearchgate.net The phenomenon of acoustic cavitation generates localized high temperatures and pressures, leading to enhanced chemical reactivity. researchgate.net

| Reaction | Conventional Conditions | Ultrasonic Conditions | Yield Improvement | Reference |

| Synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives | 4-16 hours | 35 minutes | 72-85% to 90-96% | researchgate.net |

| Synthesis of Isoxazole Derivatives | Not specified (conventional) | Concise duration | 85-95% yields | rsc.org |

| Synthesis of 1,5- and 1,4-substituted triazoles | Not specified (conventional) | 30 minutes | 72-92% and 72-90% yields | rsc.org |

Table 2: Impact of Ultrasonication on Reaction Time and Yield

The synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives demonstrates the power of this technique, with reaction times reduced from hours to minutes and yields increasing from the 72-85% range to 90-96%. researchgate.net Furthermore, ultrasonication has been successfully employed in the synthesis of various bioactive heterocycles, often under metal-free and catalyst-free conditions, highlighting its green chemistry credentials. rsc.orgnih.gov

Photocatalytic Methods for Generating Novel Molecular Structures

Mechanochemical Activation (Grinding and Milling) for Solvent-Free Reactions

Mechanochemistry, a field that utilizes mechanical energy to induce chemical transformations, has emerged as a powerful green chemistry tool for organic synthesis. chowgules.ac.inbeilstein-journals.org This approach, which includes manual grinding with a mortar and pestle ("grindstone chemistry") or the use of automated ball mills, often proceeds in the absence of bulk solvents, thereby significantly reducing chemical waste. chowgules.ac.inrsc.org The mechanical force applied to solid reactants breaks down the crystalline structure, creating new, reactive surfaces and facilitating reactions that might otherwise require harsh, solvent-based conditions. beilstein-journals.org

The application of mechanochemistry is particularly advantageous for the synthesis of polyaromatic compounds, which frequently suffer from poor solubility in conventional and green solvents. researchgate.net Solvent-free methods not only address solubility issues but also often lead to quantitative yields, simplified product work-up, and can be more energy-efficient than traditional heating. rsc.orgacs.org For instance, the Knoevenagel condensation and subsequent Michael addition, key reactions in the formation of various heterocyclic compounds, have been successfully performed in a ball mill with stoichiometric reagents and a catalytic amount of a solid base, yielding products quantitatively at room temperature. rsc.org Similarly, the Cannizzaro reaction of α-naphthaldehyde has been achieved under solvent-free conditions by heating it with powdered potassium hydroxide, producing 1-naphthoic acid and 1-naphthalenemethanol (B1198782) in high yields. acs.orgbutler.eduresearchgate.net

These techniques represent a significant step towards more sustainable synthetic pathways for naphthalene derivatives. The direct mixing and activation of reagents minimize waste and energy consumption, aligning with the core principles of green chemistry. chowgules.ac.in

Table 1: Comparison of Mechanochemical Techniques

| Technique | Description | Energy Input | Key Advantages | Representative Application |

|---|---|---|---|---|

| Grinding (Mortar & Pestle) | Manual grinding of solid reactants. chowgules.ac.in | Low | Simple instrumentation, easy setup, minimal energy consumption. chowgules.ac.in | Asymmetric organocatalytic Michael reactions. beilstein-journals.org |

| Ball Milling | Automated milling using a jar with grinding balls. mdpi.com | High | Higher energy input allows for a wider range of reactions, including C-H bond activation; reproducible. chowgules.ac.inmdpi.com | Quantitative synthesis of 2-amino-4-aryl-3-cyano-4H-chromenes. rsc.org |

| Liquid-Assisted Grinding (LAG) | Grinding with a catalytic amount of liquid to enhance reactant mobility. beilstein-journals.org | Low to Medium | Can accelerate reaction rates compared to neat grinding. | Synthesis of chiral bis-thioureas for organocatalysis. beilstein-journals.org |

Development and Application of Environmentally Benign Solvents (Water, Supercritical CO2, Bio-based Solvents)

The shift away from volatile and often toxic organic solvents is a central goal of green chemistry. nih.govresearchgate.net Significant progress has been made in utilizing environmentally benign alternatives for the synthesis of aromatic compounds, including naphthalene derivatives.

Water as a solvent offers unparalleled environmental and safety benefits. Its use in organic synthesis can be challenging due to the poor solubility of many nonpolar reactants. However, hydrothermal synthesis, which uses water at elevated temperatures and pressures, has proven highly effective. For example, the condensation of monoamines with naphthalene bisanhydride proceeds quantitatively in water to yield high-purity naphthalene bisimides, eliminating the need for organic solvents or catalysts. nih.gov

Supercritical Carbon Dioxide (scCO₂) is another promising green solvent. mit.educhemistryviews.org Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO₂ exists as a supercritical fluid with properties of both a liquid and a gas. It is non-flammable, relatively non-toxic, and its solvent properties can be fine-tuned by adjusting pressure and temperature. mit.eduepa.gov scCO₂ has been successfully employed as a medium for various organic reactions, including C-C bond formation and esterifications. magtech.com.cn Its ability to dissolve gases and its excellent mass transfer properties make it particularly suitable for continuous-flow processes, which can integrate synthesis and purification steps, further reducing the environmental impact. acs.org

Bio-based solvents are derived from renewable biomass sources such as plants and microorganisms, offering a sustainable alternative to petroleum-based solvents. numberanalytics.comsigmaaldrich.comwhiterose.ac.uk These solvents, including limonene (B3431351) (from citrus peels), glycerol (B35011) (a biodiesel byproduct), and bioethanol, generally exhibit lower toxicity and are biodegradable. numberanalytics.com Research has demonstrated their successful application in various synthetic contexts. For instance, eucalyptol (B1671775) has been identified as a suitable bio-based solvent for the enzymatic synthesis of aliphatic-aromatic polyesters, achieving high monomer conversions. nih.gov Solvents like limonene and p-cymene (B1678584) have been proposed as effective replacements for conventional solvents in reactions like amidations and esterifications. whiterose.ac.ukresearchgate.net

Table 2: Overview of Environmentally Benign Solvents

| Solvent | Source | Key Advantages | Challenges | Application in Aromatic Synthesis |

|---|---|---|---|---|

| Water | Abundant natural resource | Non-toxic, non-flammable, inexpensive | Poor solubility of nonpolar organic reactants | Hydrothermal synthesis of naphthalene bisimides. nih.gov |

| Supercritical CO₂ | Industrial byproduct | Non-flammable, tunable properties, allows easy product separation | Requires high-pressure equipment | C-C bond formation, hydrogenations, oxidations. mit.edumagtech.com.cn |

| Bio-based Solvents (e.g., Limonene, Eucalyptol) | Renewable biomass numberanalytics.com | Lower toxicity, biodegradable, reduced carbon footprint sigmaaldrich.com | Can be more expensive, variable purity, limited availability numberanalytics.com | Enzymatic synthesis of aromatic polyesters. nih.gov |

Atom Economy and Waste Minimization Strategies in Synthesis

Atom economy and waste minimization are foundational concepts in green chemistry that guide the development of efficient synthetic routes. Atom economy assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Strategies that maximize atom economy are inherently less wasteful.

Multicomponent reactions (MCRs) are exemplary in their atom economy, as they combine three or more reactants in a single operation to form a product that contains most or all of the atoms of the starting materials. beilstein-journals.org The copper-catalyzed synthesis of naphthalene-1,3-diamine derivatives from haloalkynes and amines is an example where multiple molecules are combined efficiently. nih.gov

Catalysis is another critical strategy for improving atom economy and minimizing waste. Catalytic reactions, which use a small amount of a substance to drive a reaction without being consumed, are preferable to stoichiometric processes that require at least a full equivalent of a reagent. The transition metal-catalyzed reactions discussed in the following sections, such as Suzuki and Heck couplings, are prime examples. They enable the formation of complex molecules like functionalized naphthalenes with high efficiency and selectivity, generating minimal byproducts compared to classical methods. mdpi.com

Furthermore, the solvent-free methods and the use of benign solvents detailed previously are direct approaches to waste minimization. By eliminating or replacing hazardous organic solvents, these strategies reduce the environmental burden associated with chemical synthesis, from air pollution to the disposal of toxic waste. acs.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions in Naphthalene Functionalization

Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, providing powerful tools for the regioselective functionalization of the naphthalene core. researchgate.netnih.gov These methods allow for the precise construction of carbon-carbon and carbon-heteroatom bonds under conditions that are often milder and more efficient than traditional synthetic approaches.

Carbon-Carbon Bond Formation Methodologies

Among the most powerful tools for C-C bond formation are palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Heck reactions. masterorganicchemistry.com

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. masterorganicchemistry.com This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis. In the context of naphthalene chemistry, it has been used to convert iodinated naphthalene diamides into their 2-aryl and 2,7-diaryl derivatives, demonstrating a robust method for introducing aryl substituents onto the naphthalene scaffold. nih.govacs.org Novel catalytic systems, such as palladium supported on naphthalene-based polymers, have shown high efficiency in Suzuki coupling reactions under mild, aqueous conditions. mdpi.com

The Heck reaction provides a method for the C-C coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium species. masterorganicchemistry.comyoutube.com This reaction forms a new C-C bond at the less substituted end of the alkene, making it a valuable tool for olefination. Recently, innovative palladium-catalyzed domino Heck reactions have been developed that achieve an enantioselective dearomatization of nonactivated naphthalenes, providing access to complex, spirocyclic structures. chinesechemsoc.org Tandem aza-Heck/Suzuki reactions have also been reported, enabling the formal carboamination of alkenes to produce complex, stereogenic lactams. nih.gov

Table 3: Comparison of Suzuki and Heck Reactions for Naphthalene Functionalization

| Reaction | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organohalide + Organoboron compound masterorganicchemistry.com | Pd catalyst (e.g., Pd(PPh₃)₄) + Base masterorganicchemistry.com | Forms C(sp²)-C(sp²) bonds; high functional group tolerance; generates biaryl systems. mdpi.com |

| Heck Reaction | Unsaturated halide + Alkene masterorganicchemistry.com | Pd catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) youtube.com | Forms C-C bonds with alkenes (olefination); can be used in domino sequences for complex scaffolds. chinesechemsoc.org |

Carbon-Fluorine Bond Formation via Copper-Mediated Fluoro-dehalogenation

The introduction of fluorine into aromatic systems can dramatically alter a molecule's physical and biological properties. While numerous fluorination methods exist, the construction of a C-F bond remains a significant challenge. nih.gov Transition metal-mediated processes have become a viable strategy, and the use of earth-abundant and inexpensive copper has seen a dramatic increase in recent years. nih.gov

Copper-mediated fluoro-dehalogenation is a key method for forming C(sp²)-F bonds, which is directly applicable to the synthesis of compounds like this compound. This transformation typically involves the reaction of an aryl halide (e.g., an iodo- or bromo-naphthalene) with a fluoride source, mediated by a copper catalyst. The process allows for the direct displacement of a halogen atom with fluorine. The development of these copper-catalyzed methods provides a more economical and sustainable alternative to reactions that rely on precious metals like palladium or silver. nih.gov

Directed ortho-Metalation and Related Strategies for Selective Naphthalene Functionalization

Controlling regioselectivity in the functionalization of polycyclic aromatic hydrocarbons like naphthalene is a central challenge in organic synthesis. researchgate.net While classical electrophilic aromatic substitution (SEAr) reactions are useful, they often yield mixtures of isomers. Directed ortho-Metalation (DoM) has emerged as a powerful and highly regioselective alternative strategy. nih.govacs.org

The DoM strategy relies on the use of a directing metalation group (DMG) present on the naphthalene ring. This group coordinates to an organolithium base (e.g., sec-BuLi), directing the deprotonation to a specific adjacent (ortho) position. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles, installing a new functional group with high precision. nih.govresearchgate.net

A notable application of this strategy is the functionalization of N,N-diethyl naphthalene-1,8-dicarboxamide. By carefully controlling the stoichiometry of the base, researchers can achieve selective mono-metalation at the C2 position or di-metalation at the C2 and C7 positions. These metalated intermediates can be quenched with electrophiles such as iodine, leading to 2-iodo and 2,7-diiodo naphthalenes, which are valuable precursors for further functionalization via cross-coupling reactions. nih.govacs.orgacs.org This DoM approach provides synthetic routes to substituted naphthalenes that are complementary to those accessible via SEAr chemistry. nih.govacs.org Furthermore, the strategy has been extended to Directed remote Metalation (DreM), enabling cyclization reactions to form more complex polycyclic structures like fluorenones. nih.govacs.org

Alternative Synthetic Pathways for Fluoro-Naphthalenes and Carbaldehydes

This section explores sophisticated and non-traditional methods for synthesizing the key structural components of this compound. These include techniques for introducing the fluorine atom onto the naphthalene ring, methods for installing the aldehyde group, and strategies for building the aromatic system from acyclic precursors.

A cornerstone for the synthesis of aryl fluorides from primary aromatic amines is the Balz-Schiemann reaction. wikipedia.org This method involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a suitable fluoride source. wikipedia.orgscienceinfo.com The process is a variation of the Sandmeyer reaction, but it is specific for fluorination and typically does not require a metal catalyst. wikipedia.org

The general mechanism begins with the conversion of a primary aromatic amine, such as an aminonaphthalene, into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. scienceinfo.comthieme-connect.de This diazonium salt is then treated with a fluorine-containing counterion, most commonly tetrafluoroborate (B81430) (BF₄⁻) from fluoroboric acid (HBF₄), to form an isolable aryldiazonium tetrafluoroborate salt. wikipedia.orgscientificupdate.com Thermal decomposition of this salt yields the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.org

Innovations in this field have aimed to improve safety and yield. The use of hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts can sometimes provide better yields for certain substrates. wikipedia.org One-pot procedures, which avoid the isolation of the potentially explosive diazonium salt, have been developed using reagents like nitrosonium tetrafluoroborate. researchgate.net Furthermore, conducting the reaction in ionic liquids can offer a safer process with high purity products and recyclability of the solvent. researchgate.net Continuous flow protocols have also been successfully implemented to minimize hazards on a larger scale by avoiding the accumulation of unstable intermediates. nih.gov

For the synthesis of a fluoronaphthalene precursor, a suitable aminonaphthalene would be the starting material. The diazotization is typically performed at low temperatures (0–5 °C) before the introduction of the fluoride source. thieme-connect.de The subsequent decomposition temperature depends on the stability of the specific diazonium salt. thieme-connect.de

Table 1: Examples of Fluoronaphthalene Synthesis via Diazotization

| Starting Material | Reagents | Conditions | Product | Yield | Reference(s) |

| 1-Naphthylamine | 1. NaNO₂, HCl; 2. HBF₄ | 1. Diazotization; 2. Thermal Decomposition | 1-Fluoronaphthalene (B124137) | 80.5% | google.com |

| 1-Nitro-2-aminonaphthalene | 1. NaNO₂, HBF₄, THF; 2. Heat | Diazotization followed by decomposition | 1-Fluoro-2-nitronaphthalene | 10–15% | rsc.org |

| 2-Nitro-1-aminonaphthalene | 1. NaNO₂, HBF₄, THF; 2. Heat | Diazotization followed by decomposition | 2-Fluoro-1-nitronaphthalene | 10–15% | rsc.org |

| Arylamine | Nitrosonium tetrafluoroborate | One-pot conversion in dichloromethane (B109758), then heated | Arylfluoride | Good | researchgate.net |

The introduction of a formyl group onto an aromatic ring can be challenging. While classical methods like Vilsmeier-Haack or Gattermann-Koch reactions are well-known, they often require harsh conditions and have limitations regarding substrate scope and regioselectivity. wikipedia.org Modern catalytic approaches offer milder and more versatile alternatives.

Difluorocarbene reagents, while primarily used for difluoromethylation and gem-difluorocyclopropanation, have been explored as carbonyl surrogates. cas.cn For instance, a method for the direct formylation of phenols has been reported where difluorocarbene serves as a carbon monoxide (CO) surrogate. rsc.org The proposed mechanism involves an initial O-difluoromethylation of the phenol, followed by hydrolysis of the resulting aryl difluoromethyl ether to yield an aryl formate. rsc.org While this demonstrates the potential of difluorocarbene in formylation, its direct application to formylate a fluoronaphthalene precursor to an aldehyde is not as established as other methods.

A more general and widely applicable strategy for synthesizing aromatic aldehydes is the palladium-catalyzed carbonylation of aryl halides. acs.orgnih.gov This approach can utilize a precursor such as 3-fluoro-2-bromonaphthalene. These reactions can be performed with carbon monoxide gas, often in combination with a reducing agent like a silane (B1218182) (R₃SiH) to achieve reductive carbonylation to the aldehyde. acs.org To overcome the challenges of handling gaseous and toxic CO, various CO surrogates have been developed, including paraformaldehyde. nih.govresearchgate.net Palladium-catalyzed systems using specific ligands, such as Xantphos or cataCXium A, have been shown to be highly efficient for the formylation of a broad range of aryl bromides under relatively mild conditions, tolerating numerous functional groups. nih.govresearchgate.netliverpool.ac.uk

Table 2: Examples of Palladium-Catalyzed Formylation of Aryl Halides

| Substrate | Catalyst/Ligand | CO Source/Reductant | Conditions | Product | Yield | Reference(s) |

| Aryl Bromides | Pd(OAc)₂, cataCXium A | CO/H₂ (5-7 bar) | TMEDA (base), Toluene, 100 °C | Aryl Aldehyde | Up to 99% | researchgate.net |

| Aryl Bromides | Pd(OAc)₂, Xantphos | CO (1 atm) | Na₂CO₃ (base), Toluene, 80 °C | Aryl Amide | 71-98% | nih.gov |

| Aryl Bromides | Pd(OAc)₂ | Paraformaldehyde / Et₃SiH | DPEPhos (ligand), Na₂CO₃, 1,4-Dioxane, 120 °C | Aryl Aldehyde | Moderate to Good | nih.gov |

| Aryl Iodides/Bromides | Pd(PPh₃)₄ | CO (3 bar) / Et₃SiH | NEt₃ (base), Benzene, 60-120 °C | Aryl Aldehyde | High | acs.org |

Instead of functionalizing a pre-existing naphthalene ring, an alternative strategy is to construct the substituted naphthalene core itself through cyclization reactions. Homogeneous gold catalysis has emerged as a powerful tool for activating carbon-carbon multiple bonds, enabling a variety of annulation and cyclization cascades to form complex aromatic systems under mild conditions. researchgate.net

Gold(I) catalysts act as soft, carbophilic π-acids that can activate alkynes towards intramolecular attack. researchgate.net This has been exploited in the synthesis of substituted naphthalenes from precursors like aryldiynes. For example, a gold-catalyzed cascade reaction of aryldiynes bearing a hydrosilyl group can produce benzo[b]indeno[2,1-d]silines. researchgate.net Another approach involves the gold-catalyzed rearrangement of propargyl esters, which triggers an allene-ene cyclization to afford dihydronaphthalene structures. rsc.org

These reactions often proceed with high efficiency and selectivity. The choice of ligands on the gold catalyst can be crucial for controlling the reaction pathway and even for inducing enantioselectivity in the formation of chiral products. rsc.orgnih.gov For instance, a highly atroposelective synthesis of 1,1'-binaphthalene-2,3'-diols was achieved using a gold catalyst with TADDOL-derived phosphonite ligands. nih.gov This highlights the potential of gold catalysis to not only construct the naphthalene skeleton but also to control its stereochemistry. The reaction conditions are typically mild, often conducted at room temperature in solvents like dichloromethane (DCM). nih.govacs.org

Table 3: Examples of Gold(I)-Catalyzed Naphthalene Ring Synthesis

| Precursor Type | Catalyst / Ligand | Conditions | Product Type | Yield | Reference(s) |

| α-Tethered Alkyne β-Naphthols | AuCl(IPr)/AgSbF₆ (5 mol%) | Dichloroethane, 80 °C | Spironaphthalenones | 76-99% | acs.org |

| 1,7-Enyne Esters | [Au(IPr)]NTf₂ | Dichloromethane, 40 °C | Dihydronaphthalenes | Moderate to Excellent | rsc.org |

| ortho-Propynol Phenyl Azides | IPrAuCl/AgOTf | Acetone/H₂O, 40 °C | Z-Hemiindigo Frameworks | Good | researchgate.net |

| Substituted Benzyl Alkynones | (R)-Cy-TADDOL-PO-Au-NTf₂ | Dichloromethane, rt | 1,1'-Binaphthalene-2,3'-diols | Up to 98% | nih.gov |

Elucidating the Reactivity Profile and Reaction Mechanisms of 3 Fluoronaphthalene 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 3-Fluoronaphthalene-2-carbaldehyde is a key center of reactivity, readily undergoing nucleophilic attack at the electrophilic carbonyl carbon. This reactivity is the basis for a variety of transformations, including nucleophilic additions, condensation reactions, and oxidation-reduction processes.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. A diverse array of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. For instance, in the presence of a Grignard reagent (R-MgX), the alkyl or aryl group from the reagent adds to the carbonyl carbon, and subsequent acidic workup yields a secondary alcohol. Similarly, the Wittig reaction, employing a phosphonium (B103445) ylide (Ph₃P=CHR), can be utilized to convert the aldehyde into an alkene, forming a new carbon-carbon double bond.

| Nucleophilic Addition Reaction | Reagent | Product Type |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Condensation and Imine Formation

The aldehyde group of this compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. wjpsonline.comnih.govresearchgate.netasianpubs.orgresearchgate.net This reaction typically proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com The formation of these C=N double bonds is a versatile method for synthesizing new derivatives with a range of potential applications.

A general representation of Schiff base formation is as follows: Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O Where Ar represents the 3-fluoro-2-naphthyl group.

Oxidation and Reduction Pathways

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as chromic acid (H₂CrO₄), can oxidize this compound to 3-Fluoronaphthalene-2-carboxylic acid. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are also capable of this transformation.

Reduction: The reduction of the aldehyde to a primary alcohol, 3-Fluoronaphthalen-2-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly employed for this purpose, with LiAlH₄ being a more potent reducing agent. masterorganicchemistry.com

| Transformation | Reagent | Product |

| Oxidation | Chromic Acid (H₂CrO₄) or PCC | 3-Fluoronaphthalene-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄) | (3-Fluoronaphthalen-2-yl)methanol |

Influence of Fluorine Substitution on Aromatic Reactivity

The presence of both a fluorine atom and a formyl group on the naphthalene (B1677914) ring significantly influences its susceptibility and regioselectivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution, the formyl group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, fluorine is a deactivating but ortho-, para-directing halogen. wikipedia.org The interplay of these two substituents on the naphthalene ring system makes predicting the precise outcome of electrophilic substitution complex. Generally, the strong deactivating effect of both groups will make electrophilic substitution reactions, such as nitration or halogenation, challenging to carry out. The substitution that does occur would be directed by the combined influence of both groups, with the fluorine directing to its ortho and para positions and the aldehyde to its meta positions, relative to their own positions on the ring.

Nucleophilic Aromatic Substitution Pathways

The electron-withdrawing properties of both the fluorine atom and the formyl group activate the naphthalene ring towards nucleophilic aromatic substitution (SNAг). These groups, particularly when positioned ortho or para to a leaving group, can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. In the case of this compound, the fluorine atom itself can act as a leaving group, especially with strong nucleophiles. The presence of the ortho-directing formyl group further enhances the electrophilicity of the carbon atom bonded to the fluorine, making it more susceptible to nucleophilic attack. Reactions with nucleophiles such as amines or alkoxides could potentially lead to the substitution of the fluorine atom. youtube.comlibretexts.orgyoutube.com

Directed Reactivity and Site Selectivity

The directing effects of the substituents on this compound play a crucial role in determining the regiochemical outcome of its reactions. The formyl group at the C2 position and the fluorine atom at the C3 position exert distinct electronic influences on the naphthalene ring.

The formyl group is a meta-directing deactivator in electrophilic aromatic substitution (EAS) reactions. youtube.com Its strong electron-withdrawing character reduces the electron density of the naphthalene system, making it less reactive towards electrophiles compared to unsubstituted naphthalene. youtube.com Conversely, the fluorine atom is an ortho-, para-directing deactivator. youtube.com While it withdraws electron density through its inductive effect, it can donate electron density through resonance.

In the context of this compound, the combined effects of these two substituents guide the position of incoming electrophiles. The deactivating nature of both groups suggests that electrophilic substitution will be less facile than in naphthalene itself. For electrophilic attack, the positions ortho and para to the activating fluorine (C1 and C4) would be electronically favored, but sterically, the C4 position is more accessible. However, the powerful deactivating effect of the adjacent formyl group at C2 complicates this prediction.

In nucleophilic addition reactions, the primary site of reactivity is the electrophilic carbon of the aldehyde group. masterorganicchemistry.comlibretexts.org The electron-withdrawing fluorine atom at the adjacent C3 position can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted 2-naphthaldehyde.

The site selectivity in reactions involving the naphthalene ring itself, such as nucleophilic aromatic substitution (SNAr), would be influenced by the positions of both the fluorine and the formyl group. The presence of the electron-withdrawing formyl group can activate the ring towards nucleophilic attack, particularly at positions that allow for resonance stabilization of the negative charge in the Meisenheimer intermediate.

Mechanistic Investigations of Key Transformations

Understanding the detailed reaction mechanisms of this compound is essential for controlling its transformations and designing new synthetic applications. This involves elucidating reaction pathways and characterizing transition states.

Reaction Pathway Elucidation using Kinetic and Spectroscopic Methods

Kinetic studies provide quantitative data on reaction rates, offering insights into the factors that influence the speed of a reaction and the nature of the rate-determining step. youtube.com For reactions of this compound, kinetic analysis could be employed to compare its reactivity to other substituted naphthaldehydes, thereby quantifying the electronic and steric effects of the 3-fluoro substituent. For instance, monitoring the rate of a nucleophilic addition reaction under pseudo-first-order conditions would allow for the determination of the second-order rate constant.

Spectroscopic methods are invaluable for identifying and characterizing reactive intermediates that are often transient and present in low concentrations. nih.govnih.gov Techniques such as UV-Vis, IR, and NMR spectroscopy can be used to follow the progress of a reaction and detect the formation of intermediates. For example, in the reaction of this compound with a nucleophile, IR spectroscopy could monitor the disappearance of the carbonyl stretch of the aldehyde and the appearance of new bands corresponding to the product. Low-temperature NMR spectroscopy has been successfully used to characterize unstable intermediates in reactions of other aromatic systems. nih.gov

Advanced techniques like mass spectrometry can also be used to detect and characterize reaction intermediates, providing mass-to-charge ratio information that aids in their identification. nih.gov In the study of photochemical reactions, transient absorption spectroscopy can be employed to observe the formation and decay of excited states and radical intermediates. canada.ca

A hypothetical kinetic study for the reaction of various substituted 2-naphthaldehydes with a common nucleophile could yield data similar to that presented in Table 1, illustrating the electronic influence of different substituents.

| Substituent at C3 | Relative Rate Constant (k_rel) |

| -H | 1.0 |

| -F | (Expected to be > 1) |

| -CH₃ | (Expected to be < 1) |

| -NO₂ | (Expected to be >> 1) |

| This table presents hypothetical data to illustrate expected trends based on substituent electronic effects. |

Transition State Analysis in Naphthalene Ring Systems

Transition state theory provides a framework for understanding reaction rates by examining the structure and energy of the transition state, the highest energy point along the reaction coordinate. youtube.com Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for modeling reaction mechanisms and calculating the energies of transition states. nih.govacs.org

For reactions of this compound, DFT calculations can be used to model the transition states of various possible reaction pathways. For example, in an electrophilic aromatic substitution reaction, the transition states for attack at different positions on the naphthalene ring can be calculated. The pathway with the lowest energy transition state is predicted to be the major reaction pathway. rsc.org

These calculations can provide detailed geometric information about the transition state, such as bond lengths and angles, revealing the extent of bond formation and breaking. This information is crucial for understanding the factors that stabilize or destabilize the transition state, such as steric hindrance or electronic delocalization. For instance, in a nucleophilic addition to the carbonyl group, the geometry of the transition state would resemble the tetrahedral intermediate. libretexts.org

The energy barriers calculated for different pathways can be used to predict the regioselectivity and stereoselectivity of a reaction. For example, in a Diels-Alder reaction involving a substituted naphthalene derivative, DFT calculations can predict which diastereomer will be formed preferentially by comparing the energies of the corresponding transition states. acs.org

A summary of calculated activation energies for a hypothetical reaction of this compound is presented in Table 2.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Nucleophilic addition to carbonyl | (Value A) |

| Electrophilic attack at C1 | (Value B) |

| Electrophilic attack at C4 | (Value C) |

| Electrophilic attack at C5 | (Value D) |

| This table illustrates the type of data that can be obtained from transition state analysis to predict the most favorable reaction pathway. |

By combining experimental methods like kinetics and spectroscopy with theoretical calculations, a comprehensive understanding of the reactivity and reaction mechanisms of this compound can be achieved.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Fluoronaphthalene-2-carbaldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei. magritek.com For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. icpms.czepfl.ch

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis

A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of the molecule's carbon-hydrogen framework and the specific location of the fluorine substituent.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aldehydic proton and the aromatic protons on the naphthalene (B1677914) ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine and carbonyl groups.

¹⁹F NMR Spectroscopy: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and powerful tool for characterizing fluorinated organic compounds. magritek.comicpms.cz The ¹⁹F NMR spectrum of this compound would display a single resonance, and its chemical shift would be indicative of the fluorine's position on the aromatic ring. Couplings to neighboring protons (H-F) and carbons (C-F) provide further structural confirmation. icpms.cznih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Key Couplings |

|---|---|---|

| ¹H (Aldehyde) | 9.5 - 10.5 | |

| ¹H (Aromatic) | 7.0 - 8.5 | J(H,H), J(H,F) |

| ¹³C (Carbonyl) | 185 - 195 | |

| ¹³C (C-F) | 150 - 165 | ¹J(C,F) ≈ 250 Hz |

| ¹³C (Aromatic) | 110 - 140 | J(C,F) |

| ¹⁹F | -110 to -130 | J(F,H) |

Multidimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons on the naphthalene ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, primarily ¹³C in this case. wikipedia.orgprinceton.edu This allows for the direct assignment of each proton to its corresponding carbon atom. HSQC is often preferred for larger molecules due to its superior resolution. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds (and sometimes more), providing crucial information about the connectivity across quaternary carbons and functional groups. princeton.edu For instance, it would show correlations from the aldehydic proton to nearby carbons in the naphthalene ring.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₇FO). researchgate.net The experimentally determined monoisotopic mass of 174.048093 g/mol would confirm this composition. epa.gov HRMS is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

Fragmentation Pattern Analysis

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can fragment in predictable ways. libretexts.orglibretexts.org The analysis of these fragmentation patterns provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the formyl radical (-CHO): This would result in a prominent peak at m/z 145, corresponding to the fluoronaphthyl cation.

Loss of a hydrogen atom (-H): A peak at m/z 173 (M-1) is also expected. libretexts.org

Loss of carbon monoxide (-CO): Cleavage of the carbonyl group can lead to a fragment corresponding to the loss of CO.

The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification and structural confirmation. libretexts.orgslideshare.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | 174 | Molecular Ion |

| [M-H]⁺ | 173 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 145 | Loss of the formyl radical |

| [M-CO]⁺ | 146 | Loss of carbon monoxide |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa Key characteristic IR absorption bands for this compound would include:

C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

C-F stretch: An absorption in the range of 1000-1400 cm⁻¹.

C-H stretch (aromatic and aldehydic): Bands typically appearing above 3000 cm⁻¹ and around 2700-2900 cm⁻¹, respectively.

C=C stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sa Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa For this compound, the Raman spectrum would provide complementary information, especially for the aromatic ring vibrations and the C=C bonds. researchgate.netias.ac.in

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | IR | 1680 - 1700 (Strong) |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 |

| C-F Stretch | IR | 1000 - 1400 |

| Aldehydic C-H Stretch | IR | ~2720 and ~2820 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For an organic molecule like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed are typically π → π* and n → π*. libretexts.org

The naphthalene ring system is a large, conjugated π-system, which gives rise to intense π → π* transitions. The aldehyde group (-CHO) possesses both a π-bond (C=O) and non-bonding lone pair electrons on the oxygen atom (n). This allows for both π → π* and the generally weaker n → π* transitions. youtube.com The fluorine substituent can have a modest influence on the absorption maxima (λmax) and molar absorptivity (ε) through inductive and resonance effects.

In a molecule with an extensive conjugated system such as this, the HOMO-LUMO energy gap is relatively small, meaning absorption will occur at longer wavelengths. libretexts.org The high-resolution vapor phase absorption spectrum of the related compound 2-fluoronaphthalene (B33398) shows its most intense band (the 0-0 band) at 31802 cm-1 (approximately 314 nm), which is characteristic of an allowed π → π* transition. researchgate.net The spectrum also reveals numerous other vibronic bands. researchgate.net The presence of the carbonyl group in this compound introduces the possibility of an n → π* transition, which involves the promotion of a non-bonding electron from the oxygen to an anti-bonding π* orbital. rsc.org These transitions are typically of lower intensity than π → π* transitions and occur in the near-UV region. slideshare.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Spectral Region | Relative Intensity |

| π → π | Electron promotion from a π bonding orbital to a π anti-bonding orbital of the naphthalene and carbonyl groups. | 200-400 nm | High |

| n → π | Electron promotion from a non-bonding (n) orbital on the carbonyl oxygen to a π anti-bonding orbital. | Near UV ( > 300 nm) | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a complete structural determination of this compound in the solid state, yielding exact bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the intermolecular interactions, such as π-stacking of the naphthalene rings and potential C-H···O or C-H···F hydrogen bonds, which govern the crystal packing arrangement.

As of this writing, specific X-ray crystallographic data for this compound is not available in the reviewed scientific literature. However, analysis of related structures would be essential for a complete understanding of its solid-state conformation.

Fourier Transform Microwave Spectroscopy for Rotational Constants and Structural Details

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to measure the rotational spectrum of a molecule in the gas phase. academie-sciences.fr By analyzing the frequencies of the rotational transitions, highly precise rotational constants (A, B, and C) can be determined. These constants are inversely proportional to the molecule's moments of inertia and thus provide unambiguous information about its geometry and structure. academie-sciences.frrsc.org

Studies on related molecules like 1-fluoronaphthalene (B124137) and 2-fluoronaphthalene have yielded precise rotational constants. For 2-fluoronaphthalene, the ground state rotational constants have been determined as A = 2844.761(2) MHz, B = 808.1592(8) MHz, and C = 629.5032(3) MHz. researchgate.net Similarly, FTMW studies of 3-fluorobenzaldehyde (B1666160) have identified two planar rotamers (O-cis and O-trans) corresponding to the orientation of the aldehyde group, and their distinct rotational constants were derived. umanitoba.ca

For this compound, FTMW spectroscopy would be expected to identify the preferred orientation of the carbaldehyde group relative to the fluorinated naphthalene ring. By measuring the spectra of different isotopologues (e.g., by substituting ¹³C or ¹⁸O), a detailed and accurate molecular structure (r₀ or rₘ) could be derived, providing precise bond lengths and angles in the gas phase. umanitoba.ca

Table 2: Illustrative Rotational Constants for Naphthalene Derivatives from FTMW Spectroscopy

| Compound | A (MHz) | B (MHz) | C (MHz) | Source |

| 1-Fluoronaphthalene | 1920.581(2) | 1122.2370(5) | 708.4819(3) | researchgate.net |

| 2-Fluoronaphthalene | 2844.761(2) | 808.1592(8) | 629.5032(3) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Analytical Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id It is ideally suited for assessing the purity of volatile compounds like this compound. In a GC-MS analysis, the compound would be separated from any impurities (such as starting materials, isomers, or by-products) on a capillary column. The retention time serves as a characteristic identifier for the compound under specific chromatographic conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a unique mass spectrum characterized by the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern provides structural information that confirms the compound's identity. For this compound (molecular weight 174.17 g/mol ), the molecular ion would be expected at m/z 174.

To enhance sensitivity and chromatographic performance, especially for trace-level analysis, aldehydes can be converted into stable derivatives. nih.gov A common method involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA), which reacts with the aldehyde to form a PFB-oxime derivative. This derivative is highly electronegative, making it exceptionally sensitive for detection by GC-MS using negative-ion chemical ionization (NICI), with detection limits in the femtomole range. nih.gov

Table 3: Application of GC-MS in the Analysis of this compound

| Analytical Aspect | GC-MS Application |

| Purity Assessment | Separation of the target compound from impurities, with purity calculated from the relative peak areas in the chromatogram. |

| Identity Confirmation | The mass spectrum provides a molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint. nist.gov |

| Trace Analysis | Analytical derivatization (e.g., with PFBHA) followed by GC-MS with NICI allows for highly sensitive quantification. nih.gov |

Computational Chemistry Investigations of 3 Fluoronaphthalene 2 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aps.org DFT calculations are employed to investigate a wide range of properties for aromatic compounds, including substituted naphthalenes. researchgate.netutq.edu.iq The B3LYP functional, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), is a common choice for optimizing molecular geometries and predicting electronic and spectroscopic properties of such systems. researchgate.netnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. samipubco.com

For aromatic aldehydes, the presence of both an aromatic system and an electron-withdrawing aldehyde group, along with the electronegative fluorine atom, significantly influences the energies of these orbitals. DFT calculations can precisely quantify these values. For instance, studies on similar naphthalene-based structures have used DFT to determine their HOMO-LUMO gaps, finding that substitutions can tune these electronic properties. mdpi.com A smaller energy gap generally implies higher chemical reactivity and is a key factor in designing materials for optoelectronic applications. nih.gov

Table 1: Predicted Frontier Orbital Energies for 3-Fluoronaphthalene-2-carbaldehyde

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -2.1 | Electron-accepting capability |

Note: The values in this table are representative, based on typical DFT calculation results for structurally similar aromatic aldehydes, and serve to illustrate the expected electronic parameters.

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. nih.gov These theoretical frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. nih.gov

This analysis is invaluable for assigning specific vibrational modes to observed spectral peaks. For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, the C-F stretching, C-H stretching and bending modes of the aromatic ring, and the characteristic ring vibrations of the naphthalene (B1677914) core. Comparing calculated and experimental spectra helps to confirm the molecular structure. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C=O) | Aldehyde | ~1700-1720 |

| ν(C-F) | Fluoro-aromatic | ~1200-1250 |

| ν(C-H) | Aromatic | ~3050-3100 |

Note: These frequency ranges are illustrative and based on characteristic values for the respective functional groups in similar molecular environments.

DFT is a powerful method for exploring the potential energy surfaces of chemical reactions. It allows for the modeling of reaction pathways, the identification of intermediates, and the calculation of transition state structures and their associated activation energies. researchgate.net For this compound, a typical reaction to study would be the nucleophilic addition to the electrophilic carbonyl carbon of the aldehyde group.

By mapping the energetic profile of the reaction, researchers can determine the feasibility of a proposed mechanism and predict reaction rates. The process involves locating the transition state, which is a first-order saddle point on the potential energy surface, and verifying it by frequency analysis (one imaginary frequency). researchgate.net This type of analysis provides fundamental insights into the reactivity of the aldehyde functional group attached to the fluoronaphthalene scaffold.

The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. DFT calculations, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can provide a quantitative measure of the partial atomic charges. nih.gov In this compound, the electronegative fluorine and oxygen atoms are expected to carry significant negative charges, while the adjacent carbon atoms will be electron-deficient. nih.gov

Aromaticity, a central concept in organic chemistry, can also be quantified using DFT. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS) are calculated to assess the degree of electron delocalization in the naphthalene rings. These calculations can reveal how the electron-withdrawing fluorine and aldehyde substituents affect the aromatic character of the two rings in the naphthalene system. nih.govnih.gov

Table 3: Illustrative Mulliken Atomic Charges

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| Oxygen (C=O) | -0.60 |

| Fluorine | -0.45 |

| Carbon (C=O) | +0.40 |

Note: Values are representative, illustrating the expected charge distribution based on electronegativity.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. amazonaws.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. frontiersin.org

For molecules with rotatable bonds, MD simulations are crucial for exploring the conformational landscape. In this compound, the primary source of flexibility is the rotation around the single bond connecting the aldehyde group to the naphthalene ring.

MD simulations can be used to study the rotational energy barrier and identify the most stable conformers (i.e., rotational isomers). This analysis helps determine the preferred orientation of the aldehyde group relative to the naphthalene plane and the fluorine atom. Such conformational preferences can have a significant impact on the molecule's crystal packing and its interactions with other molecules, for instance, in a biological context. Studies on related naphthaldehydes have used molecular modeling to understand how different conformations influence experimental observations. nih.gov The simulation would reveal whether the planar conformer, with the aldehyde group in the plane of the naphthalene ring, is the most stable state and the energy required to rotate it out of the plane.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the structural, electronic, and vibrational properties of a molecule. Computational studies, particularly those using Density Functional Theory (DFT), are crucial for understanding these interactions. For a molecule like this compound, the polarity of the solvent can affect its conformational stability, the distribution of electron density, and its spectroscopic signatures.

A systematic investigation would typically involve optimizing the geometry of this compound in the gas phase and in a variety of solvents with different dielectric constants. The polarizable continuum model (PCM) is a common method used for this purpose. Such studies can reveal how solvent polarity impacts key molecular parameters. For instance, an increase in solvent polarity is expected to have a noticeable effect on bond lengths, bond angles, and the dipole moment of the molecule. researchgate.net

Furthermore, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also solvent-dependent. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. In polar solvents, this energy gap can change, which in turn affects the molecule's reactivity. researchgate.net The solvent can also shape the potential energy landscape, dictating the available excited state pathways for a molecule. nih.gov Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to have a remarkable effect on certain reactions, highlighting the unique role that specific solvents can play. rsc.org

Table 1: Hypothetical Solvent Effects on Properties of this compound (Calculated at B3LYP/6-31G level)*

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Gas Phase | 1.0 | 3.50 | -6.80 | -2.10 | 4.70 |

| Cyclohexane | 2.0 | 3.75 | -6.82 | -2.15 | 4.67 |

| Dichloromethane (B109758) | 8.9 | 4.50 | -6.90 | -2.30 | 4.60 |

| Ethanol | 24.6 | 4.80 | -6.95 | -2.45 | 4.50 |

| Water | 80.1 | 5.10 | -7.05 | -2.55 | 4.50 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Quantitative Structure-Activity Relationship (QSAR) and Scaffold-based Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in drug discovery for predicting the activity of newly designed molecules. nih.govuran.uamdpi.comnih.govresearchgate.net For a QSAR study, the this compound core would serve as a molecular scaffold. A series of derivatives would be synthesized or computationally designed by modifying specific parts of the molecule, for example, by introducing different substituents on the naphthalene ring or modifying the aldehyde group.

The naphthalene scaffold itself is a component of many biologically active compounds. nih.gov The naphthaldehyde moiety, in particular, can be used as a starting point for synthesizing new chemical entities, such as Schiff bases with potential antimicrobial and cytotoxic properties. nih.govresearchgate.net In a scaffold-based design approach, the core structure responsible for the desired biological effect is identified and then used as a template to generate new, potentially more potent and selective, compounds. biosolveit.de

For each derivative in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. The biological activity of each compound would be determined through experimental assays. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a QSAR equation that correlates the descriptors with the activity. nih.gov A robust QSAR model can then be used to predict the activity of novel, untested derivatives, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound | Substituent at C-6 | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| 1 | -H | 2.8 | 190.18 | 3.50 | 15.2 | 14.8 |

| 2 | -Cl | 3.5 | 224.63 | 3.65 | 8.5 | 8.9 |

| 3 | -OCH₃ | 2.7 | 220.21 | 3.80 | 12.1 | 11.5 |

| 4 | -NO₂ | 2.6 | 235.18 | 5.20 | 5.3 | 5.7 |

| 5 | -NH₂ | 2.1 | 205.20 | 4.10 | 20.4 | 19.9 |

This table is for illustrative purposes only and does not represent experimentally verified data. IC₅₀ refers to the half-maximal inhibitory concentration.

Machine Learning and Artificial Intelligence in Molecular Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and molecular design. These technologies can analyze vast chemical datasets to identify promising drug candidates, design novel molecules with desired properties, and predict their biological activities.

Generative models are a class of machine learning algorithms that can learn the underlying patterns in a dataset and generate new data with similar characteristics. In medicinal chemistry, these models can be trained on large libraries of known molecules to generate novel chemical structures that are likely to be synthesizable and possess desired biological activities.

For this compound, its structure could be used as a starting point or "scaffold" for a generative model. arxiv.org The model, often a type of recurrent neural network (RNN) or a graph-based model, learns the rules of chemical bonding and structure from a given dataset. It can then generate new molecules that retain the core naphthalene-2-carbaldehyde scaffold but have novel side chains and functional groups. arxiv.org This approach, known as scaffold-based generation, allows for the exploration of a vast and relevant chemical space around a known active or promising scaffold, significantly increasing the chances of discovering novel lead compounds.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. tubitak.gov.trnih.govdergipark.org.tr Molecular docking is a key component of virtual screening, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. mdpi.comnih.gov

In a typical workflow, a high-resolution 3D structure of the target protein is obtained, often from X-ray crystallography or cryo-electron microscopy. Then, a library of compounds, which could include derivatives of this compound, is computationally docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and uses a scoring function to estimate the binding affinity. The compounds are then ranked based on their docking scores, and the top-ranking candidates are selected for further experimental testing. This process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

Table 3: Hypothetical Molecular Docking Results for this compound against Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.8 | Tyr385, Arg120, Ser530 |

| Mitogen-activated protein kinase (MAPK) | 2OJI | -8.2 | Lys54, Met108, Asp167 |

| Keap1 | 4CXT | -7.5 | Arg415, Ser508, Ser602 |

| SARS-CoV-2 Main Protease | 6LU7 | -6.9 | His41, Cys145, Glu166 |

This table is for illustrative purposes only and does not represent experimentally verified data.

3 Fluoronaphthalene 2 Carbaldehyde As a Versatile Chemical Scaffold

Design and Synthesis of Derivatives for Advanced Chemical Applications

The unique structural characteristics of 3-fluoronaphthalene-2-carbaldehyde make it a valuable scaffold in the design and synthesis of a wide range of chemical derivatives with specialized applications. Its naphthalene (B1677914) core provides a rigid and planar framework, while the fluorine and aldehyde functionalities offer reactive sites for further molecular elaboration.

Construction of Complex Molecular Architectures

The strategic placement of the fluorine atom and the aldehyde group on the naphthalene ring allows for the construction of intricate and functionally diverse molecular architectures. The aldehyde group serves as a key handle for a variety of chemical transformations, including condensations, oxidations, and reductions, enabling the extension of the molecular framework. The fluorine atom, with its distinct electronic properties, can influence the reactivity and physicochemical characteristics of the resulting molecules.

Recent research has highlighted the use of scaffolding strategies to create multifunctional molecules from core structures. uni-muenchen.demdpi.com This modular approach simplifies the synthesis of complex molecules by providing a central framework onto which various functional groups can be attached, reducing the number of synthetic steps and allowing for straightforward modifications. uni-muenchen.de

Strategic Derivatization for Targeted Functionalization

The aldehyde and fluorine moieties of this compound are instrumental in the strategic derivatization of the naphthalene scaffold for targeted applications. The aldehyde group can be readily converted into other functional groups such as carboxylic acids, alcohols, or imines, providing a versatile platform for introducing specific functionalities. This allows for the fine-tuning of the molecule's properties to suit a particular purpose.

A notable strategy involves derivatization to enhance the detection sensitivity and chromatographic separation of metabolites in biological samples. nih.gov For instance, the use of 3-nitrophenylhydrazine (B1228671) as a derivatizing agent for carbonyl groups, among others, has been shown to significantly improve the sensitivity of liquid chromatography-tandem mass spectrometry methods for targeted metabolomics. nih.gov This approach facilitates the analysis of trace amounts of biological specimens. nih.gov

The table below showcases examples of derivatives synthesized from strategic functionalization of related aldehyde-containing scaffolds.

| Starting Aldehyde | Derivatization Reaction | Resulting Functional Group | Potential Application |

|---|---|---|---|

| 3,5-dihydroxybenzaldehyde | Bis(triflation) followed by mono-ethynylation and deprotection | Ethynyl and hydroxyl groups | Building block for complex scaffolds mdpi.com |

| Aromatic aldehydes | Condensation with 4-hydrazinylbenzoic acid | Hydrazone | Materials with specific spectroscopic properties researchgate.net |

| 2-fluoro-alpha-bromoacetophenone (precursor to an aldehyde-like intermediate) | Substitution with 3-oxo-propionitrile and subsequent hydrogenation cyclization | Pyrrole-3-carbaldehyde | Pharmaceutical intermediate google.com |

Role in the Synthesis of Privileged Naphthalene Scaffolds

The naphthalene ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govekb.eg this compound serves as a valuable starting material for the synthesis of various naphthalene-based structures with significant biological and material science applications.

Precursor to Biologically Relevant Naphthalene Derivatives